molecular formula C14H14O4 B14268489 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one CAS No. 136801-74-6

2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one

Cat. No.: B14268489
CAS No.: 136801-74-6
M. Wt: 246.26 g/mol
InChI Key: YUPVSHRSWBHPBP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is a heterocyclic compound known for its unique structure and properties. It is characterized by a dioxin ring fused with a phenylethyl group, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazole. The process begins with the preparation of a solution of diisopropylamine in tetrahydrofuran (THF) at -78°C, followed by the addition of n-butyllithium. The 2,2,6-trimethyl-1,3-dioxin-4-one is then added dropwise, and the mixture is stirred before adding the 1-acylbenzotriazole. The reaction mixture is allowed to warm to room temperature overnight, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic phase is washed, dried, and purified by column chromatography to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The phenylethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones: These compounds share a similar dioxin ring structure but differ in the alkyl group attached.

    4-Hydroxy-2-pyrones: These compounds are structurally related and exhibit similar chemical properties.

Uniqueness

2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

136801-74-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2,2-dimethyl-6-phenacyl-1,3-dioxin-4-one

InChI

InChI=1S/C14H14O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

YUPVSHRSWBHPBP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=CC(=O)O1)CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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